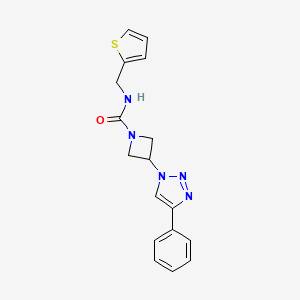

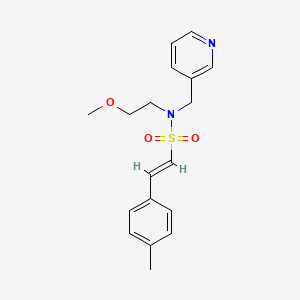

![molecular formula C38H28N2O4 B2974610 4-phenoxy-N-[4-[4-[(4-phenoxybenzoyl)amino]phenyl]phenyl]benzamide CAS No. 476317-99-4](/img/structure/B2974610.png)

4-phenoxy-N-[4-[4-[(4-phenoxybenzoyl)amino]phenyl]phenyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-phenoxy-N-[4-[4-[(4-phenoxybenzoyl)amino]phenyl]phenyl]benzamide” is a chemical compound . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The buyer assumes responsibility to confirm product identity and/or purity .

Synthesis Analysis

The synthesis of related compounds involves the diazotization of corresponding anilines and subsequent decomposition of the diazonium salts formed by boiling with sulfuric acid . 4-Phenoxybenzoic acid, a related compound, can be converted to its corresponding amide by the soil bacterium Bacillus cereus Tim-r01 .Molecular Structure Analysis

The molecular structure of a similar compound, 4-FLUORO-N-(4-{4-[(4-FLUOROBENZOYL)AMINO]PHENOXY}PHENYL)BENZAMIDE, has a linear formula of C26H18F2N2O3 .Chemical Reactions Analysis

4-Phenoxybenzoic acid, a related compound, can block DNA binding of the human papillomavirus (HPV) E2 protein . It is employed as an intermediate of Sitafloxacin, which is a fluoroquinolone antibiotic that shows promise in the treatment of Buruli ulcer .Scientific Research Applications

Chain-Growth Polycondensation for Well-Defined Aramides

A study conducted by Yokozawa et al. (2002) introduced a method for synthesizing well-defined poly(p-benzamide) with a defined molecular weight and low polydispersity through chain-growth polycondensation. This approach also facilitated the creation of unprecedented block copolymers containing aramide, demonstrating the potential for developing advanced materials with tailored properties (Yokozawa et al., 2002).

Novel Thermally Stable Polyimides

Mehdipour-Ataei et al. (2004) synthesized a novel diamine with built-in sulfone, ether, and amide structure for the preparation of thermally stable polyimides. This research highlights the compound's utility in enhancing the thermal stability and mechanical properties of polyimides, making them suitable for high-performance applications (Mehdipour-Ataei et al., 2004).

Synthesis of Fluorine-Containing Thiadiazolotriazinones as Antibacterial Agents

Holla et al. (2003) explored the synthesis of new fluorine-containing thiadiazolotriazinones using 4-phenoxy and related compounds, demonstrating significant antibacterial activities. This indicates the potential for developing new antibacterial drugs based on these molecular frameworks (Holla et al., 2003).

Regioselective Mannich Reaction for Chitosan Derivatives

Omura et al. (2001) applied a regioselective Mannich reaction to synthesize new chitosan derivatives, improving solubility in organic solvents. This method provides a novel route for functionalizing natural polymers for biomedical applications (Omura et al., 2001).

Poly(p-Benzamide)s Bearing Oligothiophene

Takagi et al. (2013) synthesized poly(p-benzamide)s with oligothiophene on the amide nitrogen atom, showcasing advanced optical properties. These polymers have potential applications in the field of optoelectronic devices, highlighting the versatility of the 4-phenoxybenzamide structure in material science (Takagi et al., 2013).

Safety and Hazards

properties

IUPAC Name |

4-phenoxy-N-[4-[4-[(4-phenoxybenzoyl)amino]phenyl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H28N2O4/c41-37(29-15-23-35(24-16-29)43-33-7-3-1-4-8-33)39-31-19-11-27(12-20-31)28-13-21-32(22-14-28)40-38(42)30-17-25-36(26-18-30)44-34-9-5-2-6-10-34/h1-26H,(H,39,41)(H,40,42) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNAEEKINGRWHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)OC6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

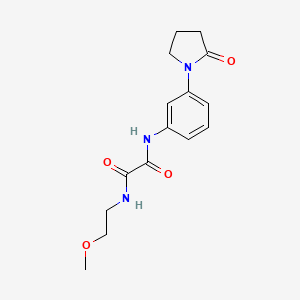

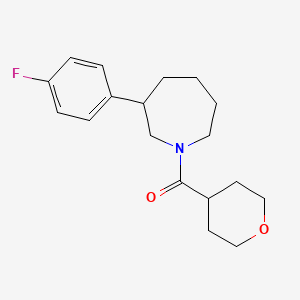

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2974532.png)

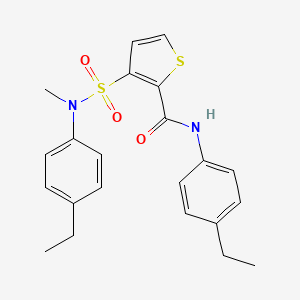

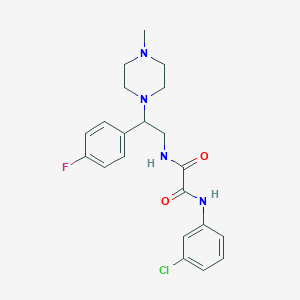

![methyl 2-[(2E)-3-(dimethylamino)prop-2-enoyl]octanoate](/img/structure/B2974534.png)

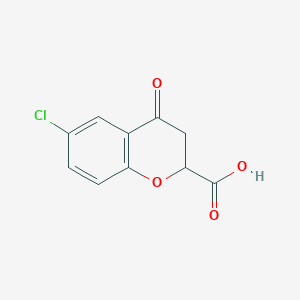

![6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2974535.png)

![N-[3-(1,3-Benzothiazol-2-YL)-4-hydroxyphenyl]-3-methylbenzamide](/img/structure/B2974538.png)

![N-(2-ethoxyphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2974541.png)

![N-[2-(Benzylsulfamoyl)ethyl]-2-chloropropanamide](/img/structure/B2974546.png)

![1-(3,5-dimethoxyphenyl)-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2974548.png)